molecular formula C7H14O B6260416 1-tert-butylcyclopropan-1-ol CAS No. 38858-79-6

1-tert-butylcyclopropan-1-ol

Cat. No.: B6260416
CAS No.: 38858-79-6
M. Wt: 114.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butylcyclopropan-1-ol is a cyclic alcohol compound with the chemical formula C8H16O It features a cyclopropane ring substituted with a tert-butyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of tert-butylmagnesium chloride with cyclopropanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the stability of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. The process often includes steps such as distillation and purification to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butylcyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products Formed:

    Oxidation: Formation of tert-butylcyclopropanone.

    Reduction: Formation of tert-butylcyclopropane.

    Substitution: Formation of tert-butylcyclopropyl halides or amines.

Scientific Research Applications

1-tert-butylcyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of

Properties

CAS No.

38858-79-6

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.